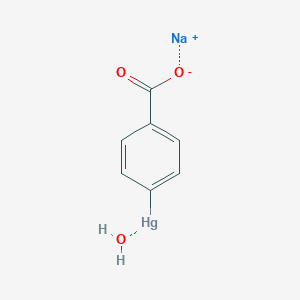

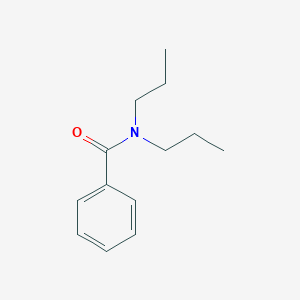

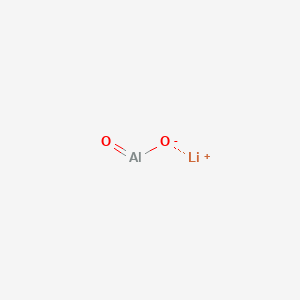

![molecular formula Nb2O6Zn B086312 Zinc bis[oxido(dioxo)niobium] CAS No. 12201-66-0](/img/structure/B86312.png)

Zinc bis[oxido(dioxo)niobium]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving Zinc bis[oxido(dioxo)niobium] are not available, zinc ions are known to form complex ions readily . They react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, which dissolves in excess ammonia . Zinc ions also react with sodium hydroxide to precipitate zinc (II) hydroxide, which also dissolves in excess hydroxide .Applications De Recherche Scientifique

Nanoparticle Formation and Growth Mechanism

Zinc bis[oxido(dioxo)niobium] plays a crucial role in the formation and growth of niobium oxide nanoparticles. These nanoparticles are synthesized solvothermally from niobium chloride in benzyl alcohol, leading to the formation of octahedral complexes. Upon heating, these complexes polymerize to form larger clusters, which eventually grow into nanoparticles with a Wadsley–Roth type H-Nb2O5 structure . This process is essential for developing tailor-made nanomaterials with specific properties for various applications.

Dental Applications

In the field of dentistry, Zinc bis[oxido(dioxo)niobium] is used to create nanocomposite materials for dental applications. These materials consist of bioglass-ceramic nanoparticles doped with zinc and niobium ions, hybridized with chitosan. The resulting nanocomposites exhibit antibacterial and osteogenic properties, making them suitable for minimally invasive dental therapies .

Catalysis

Zinc bis[oxido(dioxo)niobium] finds applications in catalysis, particularly in the conversion of biomass and biomass derivatives. Niobium-containing catalysts are versatile and can be used for various chemical reactions, including the acetalization of glycerol. These catalysts show promise in the production of fuels and chemicals from biomass sources .

Energy Storage

In energy storage, Zinc bis[oxido(dioxo)niobium] is investigated for its potential as a cathode material in rechargeable batteries, such as aqueous zinc-ion batteries (ZIBs). These batteries are gaining attention due to their safety, affordability, and environmental friendliness. The compound’s unique properties could contribute to the development of high-performance cathodes and stable anodes for ZIBs .

Nanotechnology in Dentistry

Nanotechnology has revolutionized dentistry by providing materials with enhanced properties. Zinc bis[oxido(dioxo)niobium], in the form of zinc oxide nanoparticles, is used to improve dental materials. These nanoparticles offer high selectivity, enhanced cytotoxicity, biocompatibility, and easy synthesis, which are beneficial for various dental applications .

Insecticidal and Antibacterial Properties

The unique properties of Zinc bis[oxido(dioxo)niobium] also extend to its use in nanotechnology for insecticidal and antibacterial applications. Zinc oxide nanoparticles, for instance, have shown significant potential in these areas, providing a new avenue for the development of environmentally friendly pesticides and antimicrobial agents .

Orientations Futures

While specific future directions for Zinc bis[oxido(dioxo)niobium] are not available, research on zinc and health has synthesized remarkable recent progress in understanding zinc in health and disease . It is clear that zinc is of extraordinary and diverse importance in human biology and nutrition .

Mécanisme D'action

Mode of Action

It’s worth noting that zinc, a component of the compound, is known to participate in various biochemical processes, including catalysis, structural, and cellular regulatory functions . .

Biochemical Pathways

Zinc, a component of Zinc bis[oxido(dioxo)niobium], is involved in all major biochemical pathways . It participates in the transcription of DNA, translation of RNA, and ultimately cellular division . .

Pharmacokinetics

They are mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Propriétés

IUPAC Name |

zinc;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUFVJJAJYJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584241 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc bis[oxido(dioxo)niobium] | |

CAS RN |

12201-66-0 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

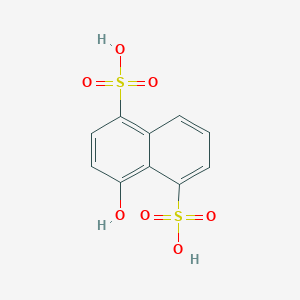

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

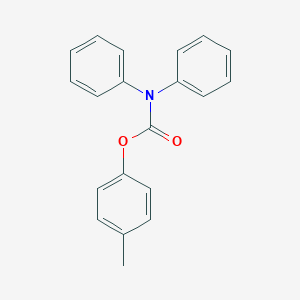

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)